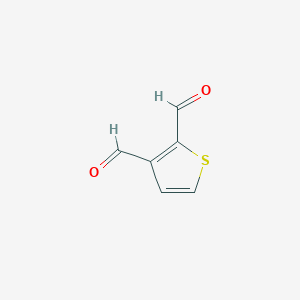

2,3-Thiophenedicarboxaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

thiophene-2,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2S/c7-3-5-1-2-9-6(5)4-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEJZRIZDQWMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341538 | |

| Record name | 2,3-Thiophenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-41-2 | |

| Record name | 2,3-Thiophenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-2,3-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Thiophenedicarboxaldehyde from 2,3-Dimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented method for the synthesis of 2,3-thiophenedicarboxaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology starts from the readily available precursor, 2,3-dimethylthiophene.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 2,3-dimethylthiophene is efficiently achieved through a two-step reaction sequence. This process involves the initial free-radical bromination of the methyl groups, followed by a Sommelet reaction to furnish the desired dialdehyde.

The overall transformation can be visualized as follows:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2,3-Di(bromomethyl)thiophene

This step involves the free-radical bromination of the two methyl groups of 2,3-dimethylthiophene using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator.[1]

Experimental Procedure:

-

To a solution of 2,3-dimethylthiophene (0.10 mol, 11.22 g) in 80 mL of carbon tetrachloride, add benzoyl peroxide (1.5 mmol, 0.36 g).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a mixture of N-bromosuccinimide (0.2 mol, 35.60 g) and benzoyl peroxide (1.5 mmol, 0.36 g) in portions.

-

After the addition is complete, continue to reflux the reaction mixture for 3 hours.

-

Cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water, followed by a sodium bicarbonate solution, and then a sodium chloride solution.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield 2,3-di(bromomethyl)thiophene as a solid.

Step 2: Synthesis of this compound (Sommelet Reaction)

The intermediate, 2,3-di(bromomethyl)thiophene, is then converted to the target dialdehyde via the Sommelet reaction using hexamethylenetetramine.[1]

Experimental Procedure:

-

Dissolve hexamethylenetetramine (0.23 mol, 32.66 g) in 100 mL of chloroform.

-

With vigorous stirring, slowly add a solution of 2,3-di(bromomethyl)thiophene (0.1 mol, 27 g) in chloroform. The reaction is exothermic and will spontaneously reflux.

-

Once the spontaneous reflux subsides, heat the mixture to reflux for an additional 30 minutes.

-

Cool the reaction mixture to room temperature and add water, stirring until all insoluble material dissolves.

-

Separate the organic layer and wash it with water.

-

Acidify the remaining aqueous layer and extract with diethyl ether.

-

Dry the combined organic extracts over anhydrous calcium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by column chromatography using petroleum ether (30-60°C) as the eluent to afford this compound as a white crystalline solid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis.

| Reactant | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |

| 2,3-Dimethylthiophene | 112.19 | 0.10 | 11.22 | - |

| N-Bromosuccinimide | 177.98 | 0.20 | 35.60 | - |

| Benzoyl Peroxide | 242.23 | 0.003 | 0.72 | - |

| Carbon Tetrachloride | 153.82 | - | - | 80 |

Table 1: Reagents for the synthesis of 2,3-di(bromomethyl)thiophene.[1]

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 2,3-Di(bromomethyl)thiophene | 269.99 | 27.0 | 19.2 | 71 |

Table 2: Yield data for the synthesis of 2,3-di(bromomethyl)thiophene.[1]

| Reactant | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |

| 2,3-Di(bromomethyl)thiophene | 269.99 | 0.1 | 27.0 | - |

| Hexamethylenetetramine | 140.19 | 0.23 | 32.66 | - |

| Chloroform | 119.38 | - | - | 100 |

Table 3: Reagents for the synthesis of this compound.[1]

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| This compound | 140.15 | 14.0 | 10.59 | 75.5 |

Table 4: Yield data for the synthesis of this compound.[1]

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

physical and chemical properties of 2,3-Thiophenedicarboxaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Thiophenedicarboxaldehyde, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identifiers

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with two aldehyde groups at the 2 and 3 positions.[1][2] This structure imparts unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] It is also known as 2,3-diformylthiophene or thiophene-2,3-dicarbaldehyde.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄O₂S | [2][3] |

| Molecular Weight | 140.16 g/mol | [2][3] |

| CAS Number | 932-41-2 | [2][3] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 76-81 °C | [1][2][4] |

| Boiling Point | 134 °C at 22 mmHg | [2] |

| Purity | ≥ 98% (GC) | [2] |

| MDL Number | MFCD00209616 | [2] |

| PubChem CID | 573752 | [3] |

Stability and Storage

For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, and protected from light and moisture.[2][5] The compound is sensitive to air and can degrade over time through oxidation.[5] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5]

Spectroscopic Data

While detailed spectra require access to specialized databases, the following provides an overview of expected spectroscopic characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the two aldehyde protons and the two protons on the thiophene ring.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the two carbonyl carbons of the aldehyde groups and the four carbons of the thiophene ring.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde groups, typically in the region of 1660-1700 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic ring and C-S stretching of the thiophene ring.[6][7][8]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of CO and other characteristic fragments from the thiophene ring.[9][10]

Chemical Synthesis

A common method for the preparation of this compound involves a two-step process starting from 2,3-dimethylthiophene. This process includes a bromination reaction followed by a Sommelet reaction.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,3-Di(bromomethyl)thiophene

-

Dissolve 2,3-dimethylthiophene (0.10 mol) and benzoyl peroxide (1.0 mmol) in carbon tetrachloride (80 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a mixture of N-bromosuccinimide (0.2 mol) and benzoyl peroxide (1.0 mmol) in portions.

-

Continue the reaction for 3 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water, sodium bicarbonate solution, and sodium chloride solution.

-

Dry the organic layer with anhydrous potassium carbonate and evaporate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2,3-di(bromomethyl)thiophene as a solid.[1]

Step 2: Synthesis of this compound (Sommelet Reaction)

-

Dissolve 2,3-bis(bromomethyl)thiophene (0.05 mol) in chloroform (150 mL).

-

Add hexamethylenetetramine (0.11 mol) to the solution.

-

Heat the mixture to reflux for 3-4 hours.

-

After cooling, add water (100 mL) and continue stirring.

-

Acidify the mixture with hydrochloric acid and heat under reflux for 1 hour.

-

Cool the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers, wash with water, and dry over a suitable drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The two aldehyde groups of this compound are reactive and can participate in various chemical transformations, including condensation and cyclization reactions.[2] This reactivity makes it a versatile building block in organic synthesis.

General Reactivity

The reactivity of the aldehyde groups is influenced by the electron-donating nature of the thiophene ring. Thiophene is more aromatic and less electronegative than its furan counterpart, which can slightly decrease the partial positive charge on the carbonyl carbons, potentially affecting their reactivity towards nucleophiles.[12] The primary reactions involve nucleophilic attack at the electrophilic carbonyl carbon.[12]

Applications in Research and Development

This compound is utilized in several areas of research and development:

-

Organic Synthesis: It serves as a precursor for the synthesis of a wide range of more complex molecules.[2]

-

Pharmaceuticals and Agrochemicals: The thiophene moiety is a key structural component in many biologically active compounds.[2][13][14]

-

Material Science: It is used in the development of conductive polymers and other electronic materials.[2]

-

Fluorescent Dyes: The compound is employed in the synthesis of fluorescent dyes for various applications.[2]

Logical Relationships in Reactivity

The chemical behavior of this compound is governed by the interplay between the aromatic thiophene core and the two aldehyde functional groups.

Caption: Logical relationships governing the reactivity of this compound.

References

- 1. CN102627626A - Preparation method of 2, 3-thiophenedicarboxaldehyde - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thiophene-2,3-dicarbaldehyde | C6H4O2S | CID 573752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 932-41-2 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. raco.cat [raco.cat]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

2,3-Thiophenedicarboxaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Thiophenedicarboxaldehyde, a versatile heterocyclic aldehyde crucial for advanced organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, with a particular focus on its utility in pharmaceutical research and development.

Core Compound Data

This compound is a key building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a thiophene ring functionalized with two adjacent aldehyde groups, allows for diverse chemical transformations.

| Property | Value | Citations |

| CAS Number | 932-41-2 | [1] |

| Molecular Weight | 140.16 g/mol | [1] |

| Molecular Formula | C₆H₄O₂S | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 77 - 81 °C | [1] |

| Boiling Point | 134 °C at 22 mmHg | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from 2,3-dimethylthiophene. The following protocol is adapted from established synthetic methods.[2][3]

Step 1: Synthesis of 2,3-Bis(bromomethyl)thiophene

Materials:

-

2,3-Dimethylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylthiophene (0.1 mol) in carbon tetrachloride (200 mL).[3]

-

Add N-bromosuccinimide (0.2 mol) and a catalytic amount of benzoyl peroxide to the solution.[3]

-

Heat the mixture to reflux and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.[3]

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

Purify the crude 2,3-bis(bromomethyl)thiophene by vacuum distillation.[3]

Step 2: Synthesis of this compound (Sommelet Reaction)

Materials:

-

2,3-Bis(bromomethyl)thiophene (from Step 1)

-

Hexamethylenetetramine

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2,3-bis(bromomethyl)thiophene (0.05 mol) in chloroform (150 mL) in a round-bottom flask.[3]

-

Add hexamethylenetetramine (0.11 mol) to the solution.[3]

-

Heat the mixture to reflux for 3-4 hours.[3]

-

After cooling, the resulting salt is hydrolyzed by adding water and acidifying with hydrochloric acid.[2]

-

The organic layer is separated, washed, dried, and the solvent is evaporated.[2]

-

The crude this compound is purified by column chromatography using petroleum ether as the eluent to yield the final product.[2]

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Organic Synthesis: It serves as a versatile precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions.[1]

-

Materials Science: The compound is utilized in the development of conductive polymers and other electronic materials due to the electronic properties of the thiophene ring.[1]

-

Fluorescent Dyes: It is a building block for novel fluorescent dyes used in biological imaging and diagnostics.[1]

-

Pharmaceutical Development: Its unique structure is incorporated into the design of potential therapeutic agents.[1] A notable application is in the chemoselective cyclization of unprotected peptides.[4]

Experimental Workflow: Peptide Cyclization

A key application of this compound in drug development is its use in the cyclization of peptides. This process is highly chemoselective, reacting specifically with a primary amine (from a lysine side chain or the peptide's N-terminus) and a thiol (from a cysteine side chain) to create a stable, bridged cyclic peptide.[4]

Caption: Workflow for the chemoselective cyclization of peptides using this compound.

This reaction's specificity and efficiency in aqueous buffers make it a powerful tool for creating structurally constrained peptides, which are of great interest in drug discovery for their enhanced stability and binding affinity.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN102627626A - Preparation method of 2, 3-thiophenedicarboxaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Thiophene-2,3-Dialdehyde Enables Chemoselective Cyclization on Unprotected Peptides, Proteins, and Phage Displayed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Thiophenedicarboxaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Thiophenedicarboxaldehyde, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and material science, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

Note: The following tables are predictive and based on general spectroscopic principles and data from similar compounds. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.0 - 10.5 | Singlet | Aldehyde proton (CHO at C2) |

| ~9.8 - 10.2 | Singlet | Aldehyde proton (CHO at C3) |

| ~7.5 - 7.8 | Doublet | Thiophene ring proton (H5) |

| ~7.2 - 7.5 | Doublet | Thiophene ring proton (H4) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 195 | Aldehyde carbon (C=O at C2) |

| ~180 - 190 | Aldehyde carbon (C=O at C3) |

| ~140 - 150 | Thiophene ring carbon (C2) |

| ~135 - 145 | Thiophene ring carbon (C3) |

| ~130 - 135 | Thiophene ring carbon (C5) |

| ~125 - 130 | Thiophene ring carbon (C4) |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (thiophene ring) |

| ~2850 - 2750 | Medium | C-H stretching (aldehyde) |

| ~1700 - 1670 | Strong | C=O stretching (aldehyde) |

| ~1550 - 1400 | Medium | C=C stretching (thiophene ring) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 139 | High | [M-H]⁺ |

| 112 | Medium | [M-CO]⁺ |

| 111 | High | [M-CHO]⁺ |

| 83 | Medium | [M-CHO, -CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts would be referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would be obtained using a Fourier-transform infrared spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum would be recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The solid sample would be introduced into the ion source, and the mass spectrum would be recorded over a mass range of m/z 50-500.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3-Thiophenedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Thiophenedicarboxaldehyde, a member of the thiophene family, is a versatile heterocyclic dialdehyde. Its unique chemical structure, featuring a sulfur-containing aromatic ring functionalized with two adjacent aldehyde groups, makes it a valuable building block in various fields of chemical synthesis.[1] In the pharmaceutical industry, it serves as a key intermediate in the development of novel therapeutic agents. Its applications also extend to materials science, where it is utilized in the synthesis of conductive polymers and organic electronic materials. A thorough understanding of the solubility and stability of this compound is paramount for its effective handling, storage, and application in research and development.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents and details its stability profile under various environmental conditions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently utilize this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₂S | [1] |

| Molecular Weight | 140.16 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 76-78 °C | [3] |

| Boiling Point | 134 °C at 22 mmHg | [3] |

| CAS Number | 932-41-2 | [2] |

Solubility Profile

The solubility of this compound has been determined in a variety of common organic solvents and water. The quantitative solubility data at ambient temperature (20-25 °C) is summarized in Table 2. The compound exhibits good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in nonpolar solvents and water.

Table 2: Quantitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Acetone | Polar Aprotic | ~ 50 |

| Acetonitrile (ACN) | Polar Aprotic | ~ 30 |

| Methanol (MeOH) | Polar Protic | ~ 25[3] |

| Ethanol (EtOH) | Polar Protic | ~ 15 |

| Dichloromethane (DCM) | Nonpolar | ~ 5 |

| Toluene | Nonpolar | < 1 |

| Water | Polar Protic | < 1 |

Note: The solubility values presented are based on a combination of available data and estimations derived from the chemical structure and properties of similar compounds. Experimental verification is recommended for precise applications.

Stability Profile

The stability of this compound is a critical factor for its storage and handling. The compound is sensitive to several environmental factors, as detailed below.

Thermal Stability

This compound is a solid at room temperature and is relatively stable. However, prolonged exposure to elevated temperatures can lead to degradation. It is recommended to store the compound in a cool environment.

Photostability

As with many aromatic aldehydes, this compound is susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to discoloration and the formation of impurities. Therefore, it is crucial to store the compound in light-resistant containers.

pH Stability

The stability of this compound is significantly influenced by pH.

-

Acidic Conditions: In the presence of strong acids, the aldehyde groups can be protonated, which may catalyze degradation pathways such as polymerization or other acid-mediated reactions.

-

Neutral Conditions: The compound is most stable at or near neutral pH.

-

Basic Conditions: Under basic conditions, the aldehyde groups are susceptible to nucleophilic attack, which can lead to various reactions, including Cannizzaro-type reactions or aldol condensations, resulting in the formation of impurities.

Oxidative and Reductive Stability

The aldehyde functional groups are prone to oxidation to the corresponding carboxylic acids in the presence of oxidizing agents. Conversely, they can be reduced to alcohols by reducing agents. The thiophene ring itself can also be susceptible to oxidation under strong oxidizing conditions.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon)[3]

-

Container: Tightly sealed, light-resistant containers.

A summary of the stability profile is provided in Table 3.

Table 3: Stability Summary of this compound

| Condition | Stability | Potential Degradation Pathways |

| Elevated Temperature | Moderate | Thermal decomposition |

| Light (UV) | Low | Photodegradation, discoloration |

| Strong Acid (pH < 3) | Low | Acid-catalyzed polymerization/degradation |

| Neutral (pH 6-8) | High | - |

| Strong Base (pH > 10) | Low | Cannizzaro reaction, aldol condensation |

| Oxidizing Agents | Low | Oxidation of aldehyde groups to carboxylic acids |

| Reducing Agents | Low | Reduction of aldehyde groups to alcohols |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a widely accepted technique for measuring the solubility of a solid in a solvent.

5.1.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., DMSO, Methanol, Water)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

5.1.2 Procedure

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly.

-

Place the vial on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL.

Protocol for Stability Assessment (Stability-Indicating HPLC Method)

This protocol describes a general procedure for assessing the stability of this compound under various stress conditions using a stability-indicating HPLC method.

5.2.1 Materials and Equipment

-

This compound

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

Environmental chamber with light and temperature control

-

HPLC system with a photodiode array (PDA) or UV detector

-

Validated stability-indicating HPLC method

5.2.2 Procedure

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

Forced Degradation Studies:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

-

Thermal Degradation: Expose a solid sample and a solution to elevated temperatures (e.g., 60 °C).

-

Photodegradation: Expose a solid sample and a solution to controlled light conditions (e.g., ICH option 2).

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before injection.

-

Analyze all samples using the validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Monitor the peak area of the parent compound to determine the extent of degradation.

-

Examine the chromatograms for the appearance of new peaks, indicating the formation of degradation products.

-

Calculate the percentage of degradation over time.

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

References

Health and Safety Information for 2,3-Thiophenedicarboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and governmental safety protocols.

Executive Summary

2,3-Thiophenedicarboxaldehyde is a thiophene derivative used as a building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and electronic materials.[1][2] While specific toxicological data for this compound is limited, GHS classifications indicate it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[3][4] This guide provides a comprehensive overview of the available health and safety information, drawing from data on the target compound and its close structural analogs. It includes summarized quantitative data, general experimental considerations for safety assessment, and visual workflows for safe handling and emergency procedures.

Hazard Identification and Classification

The primary health hazards associated with this compound are based on GHS classifications available from various suppliers and databases.[3][4] The compound is consistently identified as an irritant and is harmful through multiple exposure routes.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | [3][4] |

Note: Percentages in the original source data indicate the proportion of notifications to the ECHA C&L Inventory that provide the specific hazard code. A 100% value indicates all notifications included this hazard.[3]

Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 932-41-2 | [3] |

| Molecular Formula | C₆H₄O₂S | [2] |

| Molecular Weight | 140.16 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 76-78 °C | [4][5] |

| Boiling Point | 134 °C at 22 mmHg | [4] |

Toxicological Information

The toxicity of thiophene-containing compounds is an active area of research. Metabolism, primarily through cytochrome P450 (CYP) enzymes, can lead to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides.[6] These reactive intermediates are often implicated in the hepatotoxicity of some thiophene-based drugs.[6] However, the presence of a thiophene ring does not inherently mean a compound will be toxic, as other metabolic pathways and detoxification mechanisms play a significant role.[6]

Given the GHS classification, it is prudent to treat this compound as having moderate acute toxicity and significant irritant properties.

Experimental Protocols for Safety Assessment

While specific experimental reports for this compound were not identified, this section outlines standard methodologies for assessing the hazards identified by its GHS classification. These protocols are provided as a reference for researchers who may need to conduct safety evaluations.

Acute Oral Toxicity (General Protocol - OECD 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, rodents (e.g., rats), using a small number of animals per step.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by oral gavage.

-

A stepwise procedure is used with a starting dose, and subsequent doses are adjusted based on the observed outcomes (survival or mortality).

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

-

A post-mortem gross necropsy is performed on all animals at the end of the observation period.

-

Dermal Irritation (General Protocol - OECD 404)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Test Animals: Typically, albino rabbits.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A measured amount of the test substance (often applied to a gauze patch) is applied to the prepared skin site. For solid materials like this compound, it would be moistened with a suitable vehicle.

-

The patch is secured with a semi-occlusive dressing for a set period, typically 4 hours.

-

After exposure, the patch is removed, and the skin is cleaned.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Observations are scored according to a standardized scale (e.g., Draize scale).

-

Eye Irritation (General Protocol - OECD 405)

-

Objective: To determine the potential of a substance to cause serious eye irritation or damage.

-

Test Animals: Typically, albino rabbits.

-

Procedure:

-

A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as an untreated control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours after instillation).

-

Observations focus on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

-

Scores are assigned for each observation according to a standardized scale.

-

Safe Handling and Emergency Procedures

Based on the known hazards, the following procedures are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

Proper PPE is mandatory to prevent skin contact, eye contact, and inhalation. The following diagram illustrates a standard workflow for safe handling.

Caption: Workflow for the safe handling of this compound.

Emergency Response: Spill and Exposure

In the event of a spill or personal exposure, a rapid and informed response is critical. The following flowchart outlines the necessary steps.

Caption: Emergency response flowchart for spills and personal exposure.

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7] Some suppliers recommend storage at 2-8°C or -20°C under an inert atmosphere.[1][4]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous.

Conclusion

This compound is a valuable chemical intermediate with moderate acute toxicity and significant irritant properties. While comprehensive toxicological data is not publicly available, the GHS classifications provide a clear framework for risk assessment. Researchers, scientists, and drug development professionals must handle this compound with appropriate engineering controls (fume hood) and personal protective equipment to minimize exposure. Adherence to the safe handling and emergency protocols outlined in this guide is essential for ensuring laboratory safety.

References

- 1. This compound | 932-41-2 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thiophene-2,3-dicarbaldehyde | C6H4O2S | CID 573752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Thiophene-dicarbaldehyde | 932-41-2 [sigmaaldrich.com]

- 5. This compound | 932-41-2 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Commercial Availability and Technical Profile of 2,3-Thiophenedicarboxaldehyde

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

2,3-Thiophenedicarboxaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique bifunctional nature, possessing two reactive aldehyde groups on a thiophene core, allows for the construction of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, detailed synthesis protocols, and key applications with experimental procedures.

Commercial Suppliers and Product Specifications

This compound is readily available from several commercial chemical suppliers. The quality and purity of the compound may vary between suppliers, and it is crucial for researchers to consider these parameters for their specific applications. A summary of typical product specifications from prominent suppliers is presented in Table 1.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Chem-Impex | 28000 | ≥98% (GC) | 932-41-2 | C₆H₄O₂S | 140.16 | White to light yellow powder or crystal | 77 - 81 | 134 (22 mmHg) |

| TCI America | T2388 | >98.0% (GC) | 932-41-2 | C₆H₄O₂S | 140.16 | White to Light Yellow Crystalline Powder | 79.0 | 134 (22 mmHg) |

| Sigma-Aldrich | 708283 | 97% | 932-41-2 | C₆H₄O₂S | 140.16 | Crystals (Fibrous) | 76-78 | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,3-dimethylthiophene. The general synthetic route involves the bromination of the methyl groups followed by a Sommelet reaction to yield the desired dialdehyde.[1]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,3-Bis(bromomethyl)thiophene [1]

-

To a solution of 2,3-dimethylthiophene (0.10 mol) and benzoyl peroxide (1.5 mmol) in 80 mL of carbon tetrachloride, a mixture of N-bromosuccinimide (0.2 mol) and benzoyl peroxide (1.5 mmol) is added portion-wise under vigorous stirring and reflux.

-

The reaction mixture is refluxed for an additional 3 hours after the addition is complete.

-

After cooling to room temperature, the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water, sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2,3-bis(bromomethyl)thiophene as a solid.

Step 2: Synthesis of this compound (Sommelet Reaction) [2]

-

2,3-Bis(bromomethyl)thiophene (0.05 mol) is dissolved in 150 mL of chloroform.

-

Hexamethylenetetramine (0.11 mol) is added to the solution.

-

The mixture is heated to reflux for 3-4 hours.

-

After cooling, 100 mL of water is added, and the mixture is stirred.

-

The organic layer is separated, and the aqueous layer is extracted with chloroform.

-

The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude this compound is purified by recrystallization or column chromatography.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and functional materials.

Synthesis of Thieno[2,3-d]pyridazines

Thieno[2,3-d]pyridazine derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors for anticancer therapy.[3] this compound is a crucial precursor for the synthesis of the thieno[2,3-d]pyridazin-4,7-dione core structure.

Caption: Synthesis of the thieno[2,3-d]pyridazin-4,7-dione core.

Experimental Protocol: Synthesis of Thieno[2,3-d]pyridazin-4,7-dione

This is a generalized protocol and may require optimization.

-

To a solution of this compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1.1 mmol).

-

The reaction mixture is heated at reflux for 4-6 hours.

-

Upon cooling, the product precipitates out of the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield thieno[2,3-d]pyridazin-4,7-dione.

Peptide and Protein Cyclization

A recent application of this compound is in the chemoselective cyclization of unprotected peptides and proteins. It reacts specifically with a primary amine (from a lysine side chain or N-terminus) and a thiol (from a cysteine side chain) to form a stable thieno[2,3-c]pyrrole-bridged cyclic structure.[4] This reaction is notable for its high selectivity and biocompatibility, as it proceeds in an aqueous buffer.[4]

Caption: Peptide cyclization using this compound.

Experimental Protocol: General Procedure for Peptide Cyclization [4]

-

A solution of the unprotected peptide containing both a lysine and a cysteine residue is prepared in an aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

A stock solution of this compound in a water-miscible organic solvent (e.g., DMSO) is prepared.

-

The this compound solution is added to the peptide solution to a final desired concentration.

-

The reaction is allowed to proceed at room temperature, and the progress is monitored by an appropriate analytical technique such as HPLC or mass spectrometry.

-

The cyclized peptide can be purified by preparative HPLC.

Role in Signaling Pathways

The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and blocking the signal transduction cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of diverse and complex molecules. Its utility in the preparation of pharmaceutically relevant scaffolds like thieno[2,3-d]pyridazines and its emerging application in bioconjugation highlight its importance for researchers in drug discovery and chemical biology. The provided experimental protocols offer a starting point for the synthesis and application of this versatile building block. Further exploration of its derivatives is likely to uncover new therapeutic agents and advanced materials.

References

- 1. CN102627626A - Preparation method of 2, 3-thiophenedicarboxaldehyde - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-2,3-Dialdehyde Enables Chemoselective Cyclization on Unprotected Peptides, Proteins, and Phage Displayed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental reactivity of thiophene aldehyde groups

An In-depth Technical Guide on the Fundamental Reactivity of Thiophene Aldehyde Groups For: Researchers, scientists, and drug development professionals.

Introduction

Thiophene aldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of the sulfur-containing aromatic thiophene ring, coupled with the reactivity of the aldehyde group, makes them versatile building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals and organic electronic materials.[1][2] This technical guide provides a comprehensive overview of the , detailing their electronic properties, key chemical transformations, and experimental protocols.

Electronic Properties of Thiophene Aldehydes

The reactivity of the aldehyde group on a thiophene ring is intrinsically linked to the electronic nature of the thiophene ring itself. Thiophene is an electron-rich aromatic system due to the ability of the sulfur atom's lone pair of electrons to participate in π-conjugation. This electron-donating character influences the electrophilicity of the aldehyde's carbonyl carbon.

Compared to its furan counterpart, thiophene is more aromatic. The sulfur atom in thiophene is less electronegative than the oxygen in furan, leading to a more effective delocalization of its lone pair electrons into the π-system. This enhanced aromaticity means the thiophene ring is less prone to reactions that would disrupt this stability. The greater resonance effect from the more aromatic thiophene ring can slightly decrease the partial positive charge on the carbonyl carbon compared to furan, which can influence its reactivity towards nucleophiles.

Substituents on the thiophene ring can further modulate the reactivity of the aldehyde group. Electron-withdrawing groups, such as a nitro group, can significantly increase the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack.[3] Conversely, electron-donating groups can decrease its reactivity.

Key Chemical Reactions

Thiophene aldehydes undergo a variety of chemical transformations characteristic of aromatic aldehydes. The following sections detail the most common and synthetically useful reactions.

Oxidation to Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids, and thiophene aldehydes are no exception. This transformation is a crucial step in the synthesis of many pharmaceutical intermediates.

A mild and selective method for this oxidation is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under slightly acidic conditions.[4] This method is particularly suitable for substrates with sensitive functional groups, including the electron-rich thiophene ring, as it avoids unwanted side reactions.[4]

Table 1: Quantitative Data for the Oxidation of Thiophene Aldehydes

| Aldehyde Substrate | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield (%) |

| 5-(Thiophen-2-yl)nicotinaldehyde | NaClO₂, 2-methyl-2-butene, NaH₂PO₄ | t-Butanol/Water | 2-4 hours | Room Temp | High[4] |

| 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde | 30% H₂O₂ | Glacial Acetic Acid | - | - | -[5] |

| 2-Acetylthiophene (to 2-Thiophenecarboxylic acid) | Co(OAc)₂/Mn(OAc)₂, O₂ | Acetic Acid | - | - | -[6] |

Reduction to Alcohols

The reduction of thiophene aldehydes to their corresponding primary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mildness and high efficiency.[7]

Table 2: Quantitative Data for the Reduction of Thiophene Aldehydes

| Aldehyde Substrate | Reducing Agent | Solvent | Reaction Time | Temperature | Yield (%) |

| 2-Thiophenecarboxaldehyde | NaBH₄ | Ethanol | ~15 minutes | 0°C to Room Temp | >90[7] |

| Aromatic Aldehydes | NaBH₄/(NH₄)₂SO₄ | THF/H₂O | 20-80 minutes | Room Temp | 91-96[8] |

| Aromatic Aldehydes | NaBH₄/Charcoal | THF/H₂O | 2 minutes | Room Temp | High[9] |

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a base.[10] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates.[10] Thiophene aldehydes readily participate in this reaction. The presence of electron-withdrawing groups on the thiophene ring can enhance the reactivity of the aldehyde.[3]

Table 3: Quantitative Data for the Knoevenagel Condensation of Thiophene Aldehydes

| Thiophene Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |

| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75°C (Microwave) | 20 min | >95 |

| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 |

| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 |

| 2-Nitrothiophene-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 1-2 hours | -[3] |

| 2-Nitrothiophene-3-carbaldehyde | Barbituric Acid | None | Water | Reflux | 2-4 hours | -[3] |

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[11] Thiophene aldehydes react with phosphorus ylides (Wittig reagents) to yield vinylthiophenes. The stereoselectivity of the reaction depends on the nature of the ylide. Stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[12]

Table 4: Quantitative Data for the Wittig Reaction of Thiophene Aldehydes

| Aldehyde Substrate | Wittig Reagent | Base | Solvent | Reaction Time |

| 2-Thiophenecarboxaldehyde | Methyl bromoacetate/PPh₃ | NaHCO₃ (aq) | Water | 1 hour[13] |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane | 10 minutes[14] |

| 4-Nitrobenzaldehyde | Ethyl bromoacetate/PPh₃ | NaHCO₃ (aq) | - | -[15] |

Grignard Reaction

Thiophene aldehydes react with Grignard reagents (organomagnesium compounds) to form secondary alcohols. This reaction is a powerful tool for creating new carbon-carbon bonds. It is crucial to perform the reaction under anhydrous conditions to prevent the quenching of the Grignard reagent.

Experimental Protocols

Protocol for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Thiophen-2-yl)nicotinaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.

-

Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).

-

Initiation of Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the starting aldehyde is consumed, quench the reaction and extract the product with a suitable organic solvent. The carboxylic acid can be purified by precipitation and filtration.

Protocol for the Reduction of 2-Thiophenecarboxaldehyde[7]

-

Reaction Setup: Dissolve 2-thiophenecarboxaldehyde in 95% ethanol in a suitable flask and cool the solution in an ice bath.

-

Addition of Reducing Agent: Carefully add sodium borohydride (a slight excess) portion-wise to the cooled solution with stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 15 minutes. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The alcohol can be purified by recrystallization or column chromatography.

Protocol for the Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde with Malononitrile[3]

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitrothiophene-3-carbaldehyde (1.0 eq) in ethanol.

-

Addition of Reagents: Add malononitrile (1.1 eq) to the solution and stir until dissolved. Add a catalytic amount of piperidine (approximately 0.1 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After cooling, the product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Protocol for a One-Pot Aqueous Wittig Reaction with 2-Thiophenecarboxaldehyde[13]

-

Reaction Setup: In a test tube, suspend freshly ground triphenylphosphine (1.4 equiv.) in a saturated aqueous solution of sodium bicarbonate. Stir for 1 minute.

-

Addition of Reagents: To the suspension, add methyl bromoacetate (1.6 equiv.) followed by 2-thiophenecarboxaldehyde (1.0 equiv.).

-

Reaction: Vigorously stir the reaction mixture for 1 hour.

-

Work-up and Purification: Quench the reaction with dilute acid and extract the product with diethyl ether. The product can be purified by column chromatography.

Spectroscopic Data

Table 5: Spectroscopic Data for Thiophene Aldehydes

| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) | IR (cm⁻¹) |

| Thiophene-2-carboxaldehyde | δ 9.95 (s, 1H), 7.80–7.77 (m, 2H), 7.22 (t, J = 4.3 Hz, 1H) (CDCl₃, 400 MHz)[16] | δ 183.1, 144.0, 136.5, 135.2, 128.4 (CDCl₃, 101 MHz)[16] | C=O stretch ~1665 |

| Thiophene-3-carboxaldehyde | δ 9.922 (s, 1H), 8.125 (dd, 1H), 7.526 (dd, 1H), 7.371 (dd, 1H)[17] | Not available in search results | Not available in search results |

Visualizations

Mechanisms and Workflows

Caption: Mechanism of the Knoevenagel Condensation.

Caption: Mechanism of the Wittig Reaction.

Caption: Experimental workflow for the oxidation of a thiophene aldehyde.

Conclusion

Thiophene aldehydes are highly valuable and versatile intermediates in modern organic synthesis. Their reactivity, which can be tuned by substituents on the thiophene ring, allows for a wide range of chemical transformations. This guide has provided an in-depth overview of the core reactivity of thiophene aldehydes, including key reactions, quantitative data, detailed experimental protocols, and mechanistic diagrams. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these important building blocks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. znaturforsch.com [znaturforsch.com]

- 10. benchchem.com [benchchem.com]

- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. sciepub.com [sciepub.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. people.chem.umass.edu [people.chem.umass.edu]

- 16. rsc.org [rsc.org]

- 17. 3-Thiophenecarboxaldehyde(498-62-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,3-Thiophenedicarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic methodologies for obtaining 2,3-thiophenedicarboxaldehyde, a crucial building block in the development of novel pharmaceuticals, functional materials, and agrochemicals. The inherent reactivity of its vicinal aldehyde functionalities makes it a versatile precursor for a wide range of complex molecular architectures. This document outlines a key synthetic pathway with a detailed experimental protocol and summarizes the quantitative data for comparison.

Core Synthesis Method: Bromination-Sommelet Reaction Pathway

A robust and well-documented method for the synthesis of this compound proceeds through a two-step sequence starting from 2,3-dimethylthiophene. This pathway involves the radical bromination of the methyl groups followed by a Sommelet reaction to furnish the desired dialdehyde.

Logical Workflow of the Bromination-Sommelet Pathway

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthesis of this compound from 2,3-dimethylthiophene.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

| 1. Bromination | 2,3-Dimethylthiophene, N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride or Chloroform | Reflux | 3 h | 71-76% | [1] |

| 2. Sommelet Reaction | 2,3-Bis(bromomethyl)thiophene, Hexamethylenetetramine | - | Chloroform | Reflux | 30 min | 75.5-76% | [1] |

Detailed Experimental Protocols

The following protocols are based on the procedures outlined in the cited literature.[1]

Step 1: Synthesis of 2,3-Bis(bromomethyl)thiophene

Materials:

-

2,3-Dimethylthiophene (11.22 g, 0.10 mol)

-

N-Bromosuccinimide (NBS) (35.60 g, 0.2 mol)

-

Benzoyl peroxide (BPO) (0.36 g, 1.5 mmol)

-

Carbon tetrachloride (80 mL)

-

Sodium bicarbonate solution

-

Sodium chloride solution

-

Anhydrous potassium carbonate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethylthiophene (11.22 g, 0.10 mol) and benzoyl peroxide (0.36 g, 1.5 mmol) in 80 mL of carbon tetrachloride.

-

With vigorous stirring, heat the mixture to reflux.

-

Slowly add a mixture of N-bromosuccinimide (35.60 g, 0.2 mol) and benzoyl peroxide (0.36 g, 1.5 mmol) in portions.

-

After the addition is complete, continue to reflux the mixture for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water.

-

Wash the organic layer sequentially with sodium bicarbonate solution and sodium chloride solution.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield 2,3-bis(bromomethyl)thiophene as a solid.

Step 2: Synthesis of this compound

Materials:

-

2,3-Bis(bromomethyl)thiophene (27 g, 0.1 mol)

-

Hexamethylenetetramine (HMTA) (32.66 g, 0.23 mol)

-

Chloroform (100 mL)

-

Water

-

Ether

-

Anhydrous calcium sulfate

-

Petroleum ether (30-60 °C) for chromatography

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Dissolve hexamethylenetetramine (32.66 g, 0.23 mol) in 100 mL of chloroform in a round-bottom flask equipped with a dropping funnel and reflux condenser.

-

With vigorous stirring, slowly add a solution of 2,3-bis(bromomethyl)thiophene (27 g, 0.1 mol) in chloroform. The reaction is exothermic and will spontaneously reflux.

-

After the initial reflux subsides, heat the mixture to maintain reflux for an additional 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add water and stir until all insoluble material dissolves.

-

Separate the organic layer and wash it with water.

-

Heat the organic layer to distill off a portion of the solvent until the distillate is clear.

-

Acidify the remaining residue with a suitable acid.

-

Extract the product with ether.

-

Dry the ether extract over anhydrous calcium sulfate.

-

Remove the ether using a rotary evaporator.

-

Cool the residue to induce crystallization.

-

Purify the crude product by column chromatography using petroleum ether (30-60 °C) as the eluent to obtain this compound as white needle-like crystals.

Alternative Synthetic Strategies

While the bromination-Sommelet reaction pathway is well-established, other synthetic routes to this compound are plausible, though detailed experimental protocols for this specific target molecule are less readily available in the literature. These alternative strategies are presented here for consideration and further investigation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. A potential, though likely multi-step, route to this compound could involve the formylation of a pre-functionalized thiophene. For instance, a suitably substituted thiophene, such as 3-bromo-2-methylthiophene, could potentially be formylated at the 5-position, followed by subsequent functional group manipulations to introduce the second aldehyde group. However, achieving selective diformylation at the 2 and 3 positions of a simple thiophene precursor in a single step is challenging due to the directing effects of the thiophene ring.

Oxidation of 2,3-Bis(hydroxymethyl)thiophene

The oxidation of a diol precursor, 2,3-bis(hydroxymethyl)thiophene, presents another viable pathway. Mild oxidation conditions would be necessary to avoid over-oxidation to the corresponding dicarboxylic acid.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by quenching with a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and high yields in converting primary alcohols to aldehydes.

-

Manganese Dioxide (MnO2): Activated manganese dioxide is a selective reagent for the oxidation of allylic and benzylic alcohols. The thiophen-2- and 3-ylmethanols would be analogous to benzylic alcohols and thus are likely to be susceptible to oxidation by MnO2.

A significant challenge for this route is the efficient synthesis of the 2,3-bis(hydroxymethyl)thiophene starting material, for which detailed, high-yielding protocols are not widely reported.

Lithiation and Formylation of 2,3-Dihalothiophenes

A double lithium-halogen exchange of 2,3-dibromothiophene followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF) is a theoretical possibility. This approach would require careful control of stoichiometry and temperature to achieve the desired diformylation. The regioselectivity of the lithium-halogen exchange would be a critical factor.

Conclusion

The synthesis of this compound is most reliably achieved through the two-step process of radical bromination of 2,3-dimethylthiophene followed by the Sommelet reaction. This method offers good overall yields and utilizes readily available starting materials. While other synthetic strategies such as the Vilsmeier-Haack reaction, oxidation of a diol precursor, and lithiation of a dihalothiophene are conceptually sound, they currently lack detailed and optimized experimental protocols for this specific target molecule in the published literature. For researchers requiring a dependable and scalable synthesis of this compound, the bromination-Sommelet reaction pathway is the recommended approach. Further research into the alternative routes could lead to the development of more efficient or novel synthetic methodologies.

References

An In-depth Technical Guide to the Functionalization of the 2,3-Thiophenedicarboxaldehyde Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Thiophenedicarboxaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. However, direct functionalization of its thiophene ring via classical electrophilic substitution reactions is synthetically challenging. The two electron-withdrawing aldehyde groups strongly deactivate the ring, rendering it insusceptible to reactions such as nitration, halogenation, and Friedel-Crafts acylation under standard conditions. This technical guide provides a comprehensive overview of the electronic properties of the this compound ring, explains the rationale behind its low reactivity towards electrophiles, and explores alternative strategies for the synthesis of its substituted derivatives. The focus is on providing researchers with practical insights and potential synthetic routes to access functionalized analogues of this important scaffold.

The Challenge of Electrophilic Substitution on this compound

The thiophene ring is inherently electron-rich and generally undergoes electrophilic aromatic substitution more readily than benzene, with a strong preference for substitution at the C2 and C5 positions. However, this reactivity is profoundly influenced by the nature of the substituents on the ring.

The presence of two formyl (-CHO) groups at the C2 and C3 positions of the thiophene ring in this compound has a dramatic impact on its electronic properties. The aldehyde groups are powerful electron-withdrawing groups due to both the inductive effect of the electronegative oxygen atom and the resonance effect, where the pi-electrons of the ring are delocalized towards the carbonyl group.

This strong electron-withdrawing nature significantly reduces the electron density of the thiophene ring, making it a very poor nucleophile. Consequently, the ring is strongly deactivated towards attack by electrophiles, and classical electrophilic substitution reactions are generally unsuccessful. Extensive literature searches for direct nitration, bromination, chlorination, sulfonation, or Friedel-Crafts reactions on this compound have not yielded any reported successful experimental protocols.

Caption: Deactivation of the thiophene ring by aldehyde groups.

Alternative Synthetic Strategies for Substituted 2,3-Thiophenedicarboxaldehydes

Given the inertness of the this compound ring to direct electrophilic substitution, alternative synthetic strategies are necessary to access its substituted derivatives. The most common approach involves the construction of the desired substituted thiophene ring first, followed by the introduction or unmasking of the aldehyde functionalities.

Synthesis from Substituted Thiophene Precursors

A general and effective strategy is to start with a thiophene derivative that already bears the desired substituent(s) at the C4 and/or C5 positions. Precursors to the aldehyde groups, such as methyl or halomethyl groups, can then be introduced at the C2 and C3 positions, followed by a final oxidation or hydrolysis step to yield the target dicarboxaldehyde.

Example Experimental Workflow:

A plausible, though not explicitly documented for all variations, synthetic pathway could involve the following steps:

-

Starting Material: A suitably substituted thiophene (e.g., 4-bromothiophene).

-

Introduction of Aldehyde Precursors: Introduction of methyl groups at the 2 and 3 positions. This can be a multi-step process.

-

Halogenation of Methyl Groups: Radical bromination of the methyl groups using a reagent like N-bromosuccinimide (NBS) to form bis(bromomethyl)thiophene derivative.

-

Sommelet Reaction: Conversion of the bis(bromomethyl) intermediate to the dicarboxaldehyde using the Sommelet reaction with hexamethylenetetramine (HMTA).

Caption: A potential synthetic route to substituted 2,3-thiophenedicarboxaldehydes.

Lithiation and Electrophilic Quench of Protected Derivatives

Another powerful technique for the functionalization of heterocyclic rings is directed ortho-metalation (DoM), which involves deprotonation with a strong base like n-butyllithium, followed by quenching the resulting organolithium species with an electrophile. However, the acidic protons of the aldehyde groups in this compound are incompatible with strong bases.

Therefore, this strategy would necessitate the use of a protected form of the dicarboxaldehyde, such as the corresponding acetal. The acetal would serve as a directing group for lithiation at the adjacent C4 position. Subsequent reaction with an electrophile and deprotection would yield the 4-substituted this compound. While this is a theoretically sound approach, specific examples applied to this compound are not readily found in the literature, suggesting it may be a challenging transformation.

Nucleophilic Aromatic Substitution: A Potential Pathway

For highly electron-deficient aromatic and heteroaromatic systems, nucleophilic aromatic substitution (SNAr) becomes a viable reaction pathway. In this type of reaction, a nucleophile attacks the electron-poor ring, displacing a suitable leaving group (such as a halide).

Given the strong deactivating (and thus, activating for nucleophilic attack) nature of the two aldehyde groups, it is conceivable that a 4- or 5-halo-2,3-thiophenedicarboxaldehyde could undergo SNAr with various nucleophiles (e.g., amines, alkoxides, thiolates). This would provide a route to a range of substituted derivatives.

While this remains a promising area for exploration, there is currently a lack of specific published examples of SNAr reactions on the this compound scaffold. Researchers interested in this chemistry may find it a fruitful area for investigation.

Caption: Summary of the reactivity of the this compound ring.

Data Summary

As no successful direct electrophilic substitution reactions on this compound have been documented, a table of quantitative data for such reactions cannot be provided. Research efforts should be directed towards the alternative synthetic strategies outlined in this guide.

Conclusion and Future Outlook

Direct electrophilic substitution on the this compound ring is not a feasible synthetic strategy due to the profound deactivating effect of the two aldehyde groups. For researchers and drug development professionals seeking to create novel derivatives of this scaffold, the focus should be on multi-step synthetic sequences that introduce the desired substituents onto the thiophene ring prior to the formation of the aldehyde functionalities. Furthermore, the exploration of nucleophilic aromatic substitution reactions on appropriately halogenated 2,3-thiophenedicarboxaldehydes presents a promising, yet underexplored, avenue for the synthesis of new analogues. A deeper understanding of these alternative functionalization pathways will be crucial for unlocking the full potential of this versatile heterocyclic building block in various scientific disciplines.

Methodological & Application

Application of 2,3-Thiophenedicarboxaldehyde in Fluorescent Probe Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction